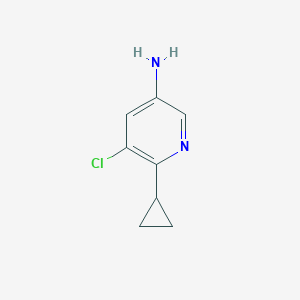![molecular formula C13H17NO4 B12955417 4-Tert-butoxycarbonyl-7-hydroxy-2,3-dihydrobenzo[1,4]oxazine CAS No. 957204-44-3](/img/structure/B12955417.png)
4-Tert-butoxycarbonyl-7-hydroxy-2,3-dihydrobenzo[1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 7-hydroxy-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate: is a heterocyclic compound that belongs to the family of benzoxazines Benzoxazines are known for their diverse biological activities and synthetic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-hydroxy-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate typically involves the reaction of 2-aminophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzoxazine ring. The reaction conditions often include:
Solvent: Chloroform or dichloromethane
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 7-hydroxy-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazine ring can be reduced to form a more saturated heterocycle.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like NaH (Sodium hydride).
Major Products
Oxidation: Formation of 7-oxo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate.
Reduction: Formation of 7-hydroxy-2H-benzo[b][1,4]oxazine-4(3H)-methanol.
Substitution: Formation of various substituted benzoxazines depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl 7-hydroxy-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 7-hydroxy-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites. The exact pathways can vary depending on the specific biological context, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Bromo-2H-benzo[b][1,4]oxazine-4(3H)-one
- 7-Hydroxy-2H-benzo[b][1,4]oxazine-4(3H)-one
- tert-Butyl 7-methoxy-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate
Uniqueness
tert-Butyl 7-hydroxy-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate stands out due to its tert-butyl ester group, which can enhance its solubility and stability. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug development and material science applications.
Propriétés
Numéro CAS |
957204-44-3 |
|---|---|
Formule moléculaire |
C13H17NO4 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
tert-butyl 7-hydroxy-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-6-7-17-11-8-9(15)4-5-10(11)14/h4-5,8,15H,6-7H2,1-3H3 |
Clé InChI |
SIFFSBFFNYIMRD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12955345.png)

![6-methyl-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12955364.png)










